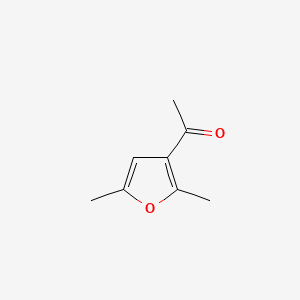

3-Acetyl-2,5-dimethylfuran

Descripción

This compound has been reported in Plakortis angulospiculatus with data available.

Propiedades

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSVBCHYXYXDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1030317 | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS], Liquid, Colorless to yellow liquid; Sweet nutty hazelnut aroma with earthy undertones | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 0.25 mm Hg | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; Soluble in propylene glycol, most fixed oils, Soluble (in ethanol) | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.034-1.048 | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10599-70-9 | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10599-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dimethyl-3-furyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-2,5-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798V2T7ZBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-2,5-dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-2,5-dimethylfuran: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dimethylfuran is a heterocyclic organic compound that has garnered attention in the fields of flavor chemistry and toxicology. As a member of the furan derivative family, it contributes to the aroma profile of various food products. However, concerns regarding its potential genotoxicity have prompted further investigation into its metabolic fate and interaction with biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, with a focus on data relevant to research and development.

Chemical Properties and Structure

This compound is a substituted furan characterized by the presence of two methyl groups at positions 2 and 5, and an acetyl group at position 3 of the furan ring.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,5-dimethylfuran-3-yl)ethanone | [1] |

| Synonyms | 2,5-Dimethyl-3-acetylfuran, 3-Acetyl-2,5-dimethyl furan | [1] |

| CAS Number | 10599-70-9 | [2] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 62 °C at 0.25 mmHg | [2] |

| Density | 1.038 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.485 | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and propylene glycol | [3] |

| SMILES String | CC(=O)c1cc(C)oc1C | [2] |

| InChI Key | KBSVBCHYXYXDAG-UHFFFAOYSA-N | [2] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis

General Experimental Workflow for Friedel-Crafts Acylation:

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Critical Parameters:

-

Temperature Control: The reaction is often exothermic, requiring careful temperature management to avoid side reactions.

-

Stoichiometry: The molar ratios of the reactants and catalyst are crucial for optimizing the yield and minimizing byproducts.

-

Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is typically used.[4]

-

Workup: Proper quenching and washing are necessary to remove the catalyst and any unreacted starting materials.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the identification and quantification of this compound.

-

Typical Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often used.[6]

-

Carrier Gas: Helium is a common carrier gas.[6]

-

Temperature Program: A temperature ramp is employed to separate the components of a mixture. For example, starting at a lower temperature (e.g., 40-70°C) and gradually increasing to a higher temperature (e.g., 280-290°C).[6]

-

Detection: Mass spectrometry is used for detection, providing both qualitative (mass spectrum) and quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While full spectral data with assignments were not available in the search results, the expected chemical shifts can be predicted based on the structure.

Biological Activity and Signaling Pathways

The biological activity of furan derivatives is diverse, with various compounds exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] For this compound specifically, the primary biological activities of note are its use as a flavoring agent and its potential genotoxicity.[1]

Genotoxicity and Metabolic Activation

The genotoxicity of some furan derivatives is linked to their metabolic activation by cytochrome P450 enzymes in the liver.[7][9] In the case of furan and its methylated analogs, this activation involves the formation of reactive, unsaturated dicarbonyl metabolites.[7] For 2,5-dimethylfuran, metabolic activation leads to the formation of a reactive metabolite that can form adducts with DNA.[7] Although a specific study detailing the complete metabolic pathway for this compound was not found, a plausible pathway can be inferred based on the metabolism of similar furan derivatives. This involves an oxidative ring opening to form a reactive α,β-unsaturated γ-dicarbonyl metabolite. This electrophilic intermediate can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, which can result in mutations if not repaired.[7][9]

Proposed Metabolic Activation and Genotoxicity Pathway:

Caption: Proposed pathway for the metabolic activation and genotoxicity of this compound.

Conclusion

This compound is a well-characterized furan derivative with established chemical and physical properties. Its primary significance lies in its dual role as a flavoring agent and a potential genotoxin. The likely mechanism of its genotoxicity involves metabolic activation to a reactive dicarbonyl species that can form DNA adducts. Further research is warranted to fully elucidate the specific metabolic pathways and to quantify the risk associated with human exposure through food and other sources. The information provided in this guide serves as a foundational resource for scientists and professionals engaged in the study and risk assessment of this and related furan compounds.

References

- 1. zenodo.org [zenodo.org]

- 2. This compound 98 10599-70-9 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 10599-70-9 | Benchchem [benchchem.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enigmatic Aroma Compound: A Technical Guide to 3-Acetyl-2,5-dimethylfuran in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dimethylfuran is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of a variety of thermally processed foods. As a member of the furan family, it is formed during the heating process, primarily through the Maillard reaction. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, the analytical methodologies for its quantification, and the biochemical pathways leading to its formation. This information is crucial for researchers in food science, toxicology, and drug development who are interested in the impact of dietary compounds on human health.

Natural Occurrence in Foods

This compound has been identified as a naturally occurring flavor compound in a range of food products that undergo significant heat treatment during their preparation. Its presence is particularly notable in:

-

Coffee: The roasting of coffee beans provides the ideal conditions for the Maillard reaction, leading to the formation of a complex array of volatile compounds, including this compound, which contributes to the rich, roasted aroma of coffee.

-

Bread and Baked Goods: The baking process, characterized by high temperatures and the presence of reducing sugars and amino acids in the dough, facilitates the formation of this furan derivative, imparting characteristic nutty and bready notes.[1]

-

Beer and Alcoholic Beverages: While typically present at lower concentrations, this compound can be found in some beers and other alcoholic beverages, likely as a result of the malting and kilning of grains, as well as any subsequent heat treatments during production.[2]

While the qualitative presence of this compound in these food items is established, comprehensive quantitative data remains limited in publicly available literature. The table below summarizes the reported occurrences; however, specific concentration ranges are often not available for this particular compound, with most studies focusing on furan and its more common alkylated derivatives.

| Food Category | Specific Food Item | Reported Occurrence | Quantitative Data (µg/kg) |

| Beverages | Coffee (Roasted Beans) | Yes | Not specified in available literature |

| Beer (Alcohol-free) | Yes[2] | Not specified in available literature | |

| Cereal Products | Bread and Baked Goods | Yes[1] | Not specified in available literature |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[3] While the general mechanism of the Maillard reaction is well-understood, the specific pathways leading to the formation of individual flavor compounds, including this compound, are intricate and depend on the specific precursors available.

The formation of the 2,5-dimethylfuran core is believed to originate from the degradation of sugars. The subsequent acetylation at the 3-position likely involves intermediates derived from both sugar fragmentation and amino acid degradation. Key precursors are thought to include:

-

Reducing Sugars: Glucose and fructose are primary reactants in the Maillard reaction.

-

Amino Acids: The type of amino acid present significantly influences the reaction products.

The proposed general pathway involves the formation of key intermediates such as acetylformoin, which can then cyclize and react further to form the final furan structure.

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2,5-dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Acetyl-2,5-dimethylfuran, a key intermediate in various chemical and pharmaceutical applications. The document details two principal synthesis routes: the Friedel-Crafts acylation of 2,5-dimethylfuran and a two-step pathway originating from acetylacetone. This guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a furan derivative of significant interest due to its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features, an acetyl group and two methyl groups on a furan ring, provide multiple reaction sites for further chemical modification. This guide focuses on the practical aspects of its synthesis, providing the necessary details for laboratory-scale preparation.

Synthesis Pathways

Two primary and well-established pathways for the synthesis of this compound are discussed in detail below.

Pathway 1: Friedel-Crafts Acylation of 2,5-Dimethylfuran

This direct approach involves the electrophilic substitution of an acetyl group onto the 2,5-dimethylfuran ring. The reaction is typically catalyzed by a Lewis acid, with zinc chloride being a common and effective choice. Acetic anhydride serves as the acylating agent.

Caption: Friedel-Crafts acylation of 2,5-dimethylfuran.

A detailed experimental procedure for the Friedel-Crafts acylation of 2,5-dimethylfuran is provided below, based on established literature.

Materials:

-

2,5-Dimethylfuran

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl₂)

-

Dichloromethane (CH₂Cl₂) or Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a solution of 2,5-dimethylfuran in a suitable solvent (e.g., dichloromethane or toluene) is prepared.

-

Catalyst Addition: Anhydrous zinc chloride is added to the stirred solution.

-

Acylating Agent Addition: Acetic anhydride is added dropwise to the reaction mixture from the dropping funnel. An exothermic reaction may be observed.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-100°C and stirred vigorously for a specified period (typically several hours) to ensure complete reaction.

-

Work-up:

-

After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice water.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum or by column chromatography to yield pure this compound.

-

| Parameter | Value | Reference |

| Yield | Moderate to good | [General literature on Friedel-Crafts reactions] |

| Reaction Temperature | 80–100°C | [1] |

| Catalyst | Zinc Chloride (Lewis Acid) | [1] |

| Acylating Agent | Acetic Anhydride or Acetyl Chloride | [1] |

| Solvent | Dichloromethane or Toluene | [1] |

Pathway 2: Two-Step Synthesis from Acetylacetone

This alternative pathway involves the initial formation of diethyl 2,3-diacetylsuccinate from the condensation of acetylacetone and diethyl oxalate, followed by an acid-catalyzed cyclization to form the furan ring.

Caption: Two-step synthesis from acetylacetone.

Step 1: Synthesis of Diethyl 2,3-diacetylsuccinate

Materials:

-

Acetylacetone

-

Diethyl oxalate

-

Base (e.g., sodium ethoxide)

-

Anhydrous ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of the base in anhydrous ethanol is prepared.

-

Reactant Addition: A mixture of acetylacetone and diethyl oxalate is added slowly to the basic solution with stirring.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for a specified duration.

-

Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The crude product is then purified, often by distillation under reduced pressure.

Step 2: Acid-Catalyzed Cyclization

Materials:

-

Diethyl 2,3-diacetylsuccinate

-

Hydrochloric acid (HCl)

Procedure:

-

The intermediate, diethyl 2,3-diacetylsuccinate, is treated with aqueous hydrochloric acid.

-

The mixture is heated, often under reflux, to promote the cyclization and decarboxylation reactions.

-

After cooling, the product is isolated by extraction with a suitable organic solvent.

-

The organic extract is washed, dried, and the solvent is evaporated.

-

The final product, this compound, is purified by distillation or chromatography.

| Parameter | Value | Reference |

| Overall Yield | Improved yields compared to older methods | [1] |

| Step 1 Reactants | Acetylacetone, Diethyl Oxalate | [1] |

| Step 2 Catalyst | Hydrochloric Acid | [1] |

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 100-101 °C at 25 mmHg |

| Density | 1.038 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.485 |

| ¹H NMR (CDCl₃, δ) | ~2.3 (s, 3H), ~2.4 (s, 3H), ~2.5 (s, 3H), ~6.0 (s, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~14, ~15, ~30, ~115, ~125, ~150, ~160, ~195 |

| Mass Spectrum (m/z) | 138 (M+), 123, 95, 43 |

Experimental Workflows

The following diagrams illustrate the general workflows for the two primary synthesis pathways.

Caption: Workflow for Friedel-Crafts acylation.

Caption: Workflow for the acetylacetone-based synthesis.

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound. The Friedel-Crafts acylation offers a direct and efficient one-step route, while the two-step synthesis from acetylacetone provides an alternative with potentially higher yields and different starting material considerations. The provided experimental protocols, quantitative data, and visual diagrams are intended to equip researchers and professionals in the field with the necessary information to successfully synthesize this valuable chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for achieving the desired outcomes.

References

Spectroscopic Profile of 3-Acetyl-2,5-dimethylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-2,5-dimethylfuran (CAS No. 10599-70-9), a heterocyclic organic compound with applications as a flavoring agent.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound, with the molecular formula C₈H₁₀O₂, is supported by a combination of spectroscopic techniques.[3] The key data from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl and furan ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | CH₃ (C2-Methyl) |

| Data not available | Data not available | Data not available | CH₃ (C5-Methyl) |

| Data not available | Data not available | Data not available | CH (C4-H) |

| Data not available | Data not available | Data not available | CH₃ (Acetyl) |

¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Acetyl) |

| Data not available | C2 (Furan) |

| Data not available | C3 (Furan) |

| Data not available | C4 (Furan) |

| Data not available | C5 (Furan) |

| Data not available | CH₃ (C2-Methyl) |

| Data not available | CH₃ (C5-Methyl) |

| Data not available | CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the ketone carbonyl group. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹, while conjugation to a double bond or aromatic ring, as in this furan derivative, shifts this band to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[4][5]

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C=O Stretch (Ketone) |

| Data not available | C-H Stretch (Alkyl) |

| Data not available | C-O-C Stretch (Furan) |

| Data not available | C=C Stretch (Furan) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 138.16 g/mol ), the mass spectrum shows a molecular ion peak and several fragment ions.[1][6]

| m/z | Relative Intensity | Assignment |

| 138 | Data not available | [M]⁺ (Molecular Ion) |

| 123 | Data not available | [M-CH₃]⁺ |

| 43 | Data not available | [CH₃CO]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1][7]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[8] The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. For a ¹H spectrum, a standard single-pulse experiment is typically used with a spectral width of around 12-16 ppm. For a ¹³C spectrum, a proton-decoupled single-pulse experiment is employed with a spectral width of approximately 200-220 ppm.[8]

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain spectra. The spectra are then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, the neat liquid can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis is performed to separate the compound from any impurities and to obtain its mass spectrum.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.[10]

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., HP-5MS).[10] The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure good separation of the components.[10]

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used to generate the molecular ion and fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[11]

Logical Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029563) [hmdb.ca]

- 3. This compound 98 10599-70-9 [sigmaaldrich.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of 3-Acetyl-2,5-dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Acetyl-2,5-dimethylfuran, a significant flavor and fragrance compound. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a schematic for its synthesis.

Physical Properties

This compound is a yellow liquid known for its sweet, nutty, and roasted aroma.[1] Its key physical characteristics are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 62 °C | @ 0.25 mmHg |

| 83 °C | @ 11.00 mmHg (1466 Pa)[1] | |

| Density | 1.038 g/mL | @ 25 °C |

| Refractive Index | 1.485 | @ 20 °C, n20/D |

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of liquid compounds like this compound.

1. Determination of Boiling Point under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that decompose at their atmospheric boiling point or have very high boiling points, the determination is carried out under reduced pressure.

Apparatus:

-

A distillation flask with a side arm

-

A capillary tube sealed at one end

-

Thermometer

-

Heating mantle or oil bath

-

Vacuum pump and a manometer

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the distillation flask.

-

A capillary tube, with its sealed end upwards, is placed in the flask.

-

The flask is connected to a vacuum pump, and the pressure is reduced to the desired value, measured by a manometer.

-

The flask is gently heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.

2. Determination of Density using a Pycnometer

A pycnometer is a specialized flask used to accurately determine the density of a liquid. The method involves measuring the weight of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)

-

Analytical balance

-

Thermostatically controlled water bath

-

The liquid sample (this compound)

-

Distilled water (for calibration)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the pycnometer, ensuring there are no air bubbles. The outside of the pycnometer is carefully dried.

-

The pycnometer filled with water is weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).

-

The filled pycnometer is brought to the same temperature in the water bath as the water was.

-

The pycnometer is weighed again (m_sample).

-

The density of the sample is calculated using the formula: Density = (m_sample - m_empty) / V.

Synthesis of this compound

This compound can be synthesized via the Friedel-Crafts acylation of 2,5-dimethylfuran. A common method involves the reaction of 2,5-dimethylfuran with acetic anhydride using a Lewis acid catalyst such as zinc chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a similar synthesis of 2-acetylfuran and is applicable for the synthesis of this compound.

Materials:

-

2,5-dimethylfuran

-

Acetic anhydride

-

Anhydrous zinc chloride (catalyst)

-

Acetic acid (solvent)

-

Reaction vessel (three-necked flask) with a stirrer and condenser

Procedure:

-

In a three-necked flask equipped with a stirrer and condenser, add acetic anhydride, acetic acid, and anhydrous zinc chloride.

-

Stir the mixture at room temperature until the zinc chloride is completely dissolved.

-

Cool the mixture and slowly add 2,5-dimethylfuran dropwise while maintaining a low temperature.

-

After the addition is complete, slowly warm the reaction mixture to a specified temperature (e.g., 80-110 °C) and maintain it for several hours (e.g., 3 hours).

-

Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is then isolated and purified, typically by vacuum distillation, to obtain this compound.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthesis workflow for this compound.

References

The Genesis of a Flavor Compound: A Technical Guide to the Formation of 3-Acetyl-2,5-dimethylfuran in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable aromas, colors, and flavors in a vast array of thermally processed foods. Among the myriad of compounds generated, 3-acetyl-2,5-dimethylfuran emerges as a significant contributor to the sensory profile of many products, imparting characteristic sweet, nutty, and caramel-like notes. This technical guide provides an in-depth exploration of the formation of this compound, detailing its precursors, formation pathways, influencing factors, and analytical methodologies.

Core Concepts in the Formation of this compound

The synthesis of this compound via the Maillard reaction is a multi-step process involving the condensation of a reducing sugar and an amino acid, followed by a series of rearrangements, dehydrations, and cyclizations.

Key Precursors:

-

Reducing Sugars: The foundational carbohydrate source is a reducing sugar, with L-rhamnose being a particularly important precursor for furanone derivatives with a similar dimethylfuran structure. Other hexoses like glucose can also contribute, though the specific substitution pattern of this compound points towards intermediates derived from 6-deoxyhexoses like rhamnose.

-

Amino Acids: Amino acids provide the essential nitrogenous component for the Maillard reaction. While various amino acids can participate, proline has been identified as a key reactant in the formation of many flavor compounds. The specific role of different amino acids in directing the reaction towards this compound is an area of ongoing research.

Influencing Factors:

The yield and rate of formation of this compound are significantly influenced by several factors:

-

Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to an increased formation of furan derivatives.

-

pH: The pH of the reaction medium affects the rate of the initial condensation step and subsequent rearrangement reactions.

-

Time: The duration of heating directly impacts the extent of the Maillard reaction and the concentration of the resulting flavor compounds.

-

Water Activity: The presence of water is crucial for the initial steps of the Maillard reaction, but lower water activity in later stages can favor the formation of heterocyclic compounds like furans.

Proposed Formation Pathway of this compound

While the precise, universally accepted pathway for the formation of this compound is still under investigation, a plausible mechanism can be postulated based on the established principles of the Maillard reaction and the known reactivity of its precursors. The pathway likely involves the formation of key intermediates such as deoxyosones.

A proposed pathway, particularly from the reaction of L-rhamnose and an amino acid like proline, is illustrated below. This pathway involves the initial formation of an Amadori or Heyns product, followed by enolization, dehydration, and cyclization to form the furan ring. The acetyl group at the 3-position and the methyl groups at the 2- and 5-positions are derived from the carbon skeleton of the rhamnose precursor.

Quantitative Analysis of Furan Derivatives

The quantification of this compound and other furan derivatives in Maillard reaction model systems and food products is crucial for understanding flavor profiles and for quality control. While specific quantitative data for this compound is limited in publicly available literature, the table below summarizes reported yields for related furan compounds in various model systems. This data provides a comparative context for the potential yields of the target compound under different conditions.

| Furan Derivative | Precursors | Reaction Conditions | Yield (µmol/mol precursor) | Reference |

| Furan | Sugars + Amino Acids | Roasting conditions | up to 330 | [1] |

| 2-Methylfuran | Sugars + Amino Acids | Roasting conditions | up to 260 | [1] |

| Furan | Sugars + Amino Acids | Pressure cooking | < 20 | [1] |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Glucose + Proline | pH 7, reflux | up to 0.25 mg/mmol |

Experimental Protocols

The following section outlines a general experimental protocol for studying the formation of this compound in a Maillard reaction model system. This protocol can be adapted and optimized for specific research objectives.

Objective: To investigate the formation of this compound from the reaction of L-rhamnose and L-proline under controlled heating conditions.

Materials:

-

L-Rhamnose

-

L-Proline

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

High-purity water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous sodium sulfate

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath with temperature control

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare equimolar solutions of L-rhamnose and L-proline in the phosphate buffer. For example, dissolve 1 mmol of L-rhamnose and 1 mmol of L-proline in 10 mL of buffer in a reaction vial.

-

-

Maillard Reaction:

-

Seal the reaction vials tightly.

-

Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 120°C, 140°C, or 160°C).

-

Heat the reaction mixture for a specific duration (e.g., 30, 60, or 120 minutes).

-

-

Extraction of Volatiles:

-

After the reaction, cool the vials to room temperature.

-

Add a known volume of the organic solvent to the reaction mixture.

-

Vortex the mixture vigorously for several minutes to extract the volatile compounds.

-

Allow the layers to separate and carefully transfer the organic layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Analysis by GC-MS:

-

Inject an aliquot of the dried organic extract into the GC-MS system.

-

Use an appropriate GC column (e.g., a polar capillary column) and temperature program to separate the volatile compounds.

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the compound using an internal or external standard method.

-

Conclusion

The formation of this compound is a fascinating and complex outcome of the Maillard reaction, contributing significantly to the desirable flavors of many foods. Understanding the intricate interplay of precursors, reaction conditions, and intermediate pathways is paramount for researchers and professionals in the fields of food science, flavor chemistry, and drug development. While the precise mechanisms are still being elucidated, the knowledge presented in this guide provides a solid foundation for further investigation and for the strategic control of flavor formation in various applications. Future research, particularly focusing on isotopic labeling studies and detailed kinetic modeling, will undoubtedly shed more light on the genesis of this important flavor compound.

References

Unraveling the Thermal Degradation of 3-Acetyl-2,5-dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2,5-dimethylfuran is a key flavoring agent and a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. Understanding its thermal stability and degradation pathways is crucial for ensuring product quality, safety, and efficacy in applications where it may be subjected to elevated temperatures, such as in food processing, chemical synthesis, and pharmaceutical formulation. This technical guide provides an in-depth overview of the anticipated thermal degradation of this compound. In the absence of direct studies on this specific compound, this guide synthesizes information from research on analogous furan derivatives to propose likely degradation mechanisms and products. It also outlines a representative experimental protocol for analyzing the thermal decomposition of such compounds.

Introduction

Furan derivatives are a class of heterocyclic organic compounds that are widely present in thermally processed foods and are also significant building blocks in the chemical and pharmaceutical industries. The thermal behavior of these compounds is of considerable interest due to the potential formation of volatile and semi-volatile degradation products, some of which may have toxicological implications. This compound, with its acetyl and methyl substituents on the furan ring, presents a unique chemical structure whose behavior under thermal stress has not been extensively documented. This guide aims to bridge this knowledge gap by extrapolating from the established thermal degradation pathways of similar furan compounds.

Hypothetical Thermal Degradation Pathways

The thermal degradation of furan and its derivatives is known to proceed through complex reaction mechanisms, including ring-opening, decarbonylation, and side-chain reactions. For this compound, the degradation is likely initiated by the cleavage of the furan ring or the homolytic cleavage of the bonds in its side chains.

Based on studies of other furan derivatives, a primary degradation pathway for furan compounds involves the opening of the furan ring to form an aldehyde group, which is then followed by decarbonylation to produce carbon monoxide (CO)[1][2]. The functional groups attached to the furan ring can influence the energy barriers for these reactions[1][2]. In the case of 2-acetylfuran, its thermal decomposition is primarily governed by unimolecular dissociation reactions and hydrogen addition reactions[3].

A proposed general mechanism for the initial steps of furan pyrolysis involves the formation of carbene intermediates through hydrogen atom transfer reactions[4]. These carbenes can then undergo further reactions to yield products like acetylene and ketene[5].

The following diagram illustrates a hypothetical initial degradation pathway for this compound, drawing parallels from the established mechanisms of other furan derivatives.

Caption: Hypothetical initial steps in the thermal degradation of this compound.

Anticipated Degradation Products

While specific quantitative data for the thermal degradation of this compound is unavailable in the current literature, a qualitative assessment of potential products can be made based on the pyrolysis of analogous compounds like furan, 2-methylfuran, and 2-acetylfuran. The primary degradation products are expected to be a complex mixture of smaller volatile organic compounds.

Table 1: Hypothetical Thermal Degradation Products of this compound

| Product Class | Potential Compounds | Rationale |

| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO2), Methane (CH4) | Decarbonylation of the furan ring and fragmentation of side chains are common pathways in furan pyrolysis[1][2][6]. |

| Aldehydes & Ketones | Acetaldehyde, Acetone, Propanal | Fragmentation of the acetyl and methyl side chains and the furan ring can lead to the formation of smaller carbonyl compounds. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | Rearrangement and recombination reactions of degradation intermediates can lead to the formation of aromatic compounds. |

| Other Furans | 2,5-dimethylfuran, 2-methylfuran, Furan | Cleavage of the acetyl group could lead to the formation of simpler furan derivatives. |

| Alkenes & Alkynes | Ethene, Propene, Acetylene | Fragmentation of the carbon skeleton during pyrolysis is expected to produce various small unsaturated hydrocarbons[5]. |

Experimental Protocols for Thermal Degradation Analysis

To empirically determine the thermal degradation products of this compound, a robust analytical methodology is required. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose, allowing for the thermal decomposition of a sample in an inert atmosphere followed by the separation and identification of the resulting volatile products[7][8].

Representative Py-GC/MS Experimental Protocol

The following protocol is a generalized procedure for the analysis of the thermal degradation of a furan derivative.

1. Sample Preparation:

-

A small, representative sample of this compound (typically in the microgram to milligram range) is accurately weighed into a pyrolysis sample cup[8].

2. Pyrolysis Unit Parameters:

-

Pyrolyzer: A micro-furnace pyrolyzer is commonly used.

-

Pyrolysis Temperature: A range of temperatures should be investigated to understand the temperature-dependent degradation profile. A typical starting point could be from 300 °C to 900 °C.

-

Heating Rate: A rapid heating rate is often employed to minimize secondary reactions.

-

Carrier Gas: An inert gas such as Helium or Nitrogen is used to sweep the degradation products into the GC system.

3. Gas Chromatography (GC) Parameters:

-

Injector: The interface between the pyrolyzer and the GC is heated to prevent condensation of the pyrolyzates.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for the separation of a wide range of volatile and semi-volatile compounds[9].

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the mixture of degradation products. An example program could be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 10 minutes.

-

4. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching.

-

Mass Range: A scan range of m/z 35-550 is typically sufficient to detect the expected degradation products.

-

Data Acquisition: Full scan mode is used to identify all detectable compounds.

5. Data Analysis:

-

The resulting chromatogram will show a series of peaks, each corresponding to a different degradation product.

-

The mass spectrum of each peak is compared against a spectral library (e.g., NIST/Wiley) for compound identification.

-

Quantification can be achieved by using internal or external standards if specific target compounds are of interest.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A streamlined workflow for the analysis of thermal degradation products using Py-GC/MS.

Conclusion and Future Directions

While direct experimental data on the thermal degradation of this compound is currently lacking, a comprehensive understanding of the thermal behavior of analogous furan compounds allows for the formulation of informed hypotheses regarding its decomposition pathways and products. It is anticipated that the thermal degradation of this compound will yield a complex mixture of smaller volatile organic compounds through mechanisms involving furan ring-opening, decarbonylation, and side-chain fragmentation.

To validate these hypotheses and to provide the quantitative data necessary for robust risk assessment and process optimization, dedicated experimental studies are essential. The Py-GC/MS protocol outlined in this guide provides a solid foundation for such investigations. Future research should focus on:

-

Systematic pyrolysis studies at various temperatures to elucidate the temperature-dependent formation of degradation products.

-

Kinetic modeling to understand the rates of formation of key degradation products.

-

Toxicological evaluation of the identified degradation products to ensure the safety of products containing or synthesized from this compound.

By undertaking these research efforts, the scientific and industrial communities can build a comprehensive understanding of the thermal degradation of this compound, thereby ensuring its safe and effective use across its various applications.

References

- 1. Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. azooptics.com [azooptics.com]

- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetyl-2,5-dimethylfuran: A Technical Guide to its Olfactory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olfactory Profile of 3-Acetyl-2,5-dimethylfuran

This compound is characterized by a complex and multifaceted aroma profile. It is generally described as having a musty and nutty primary scent, with additional sweet and earthy undertones.[1][2][3][4] A more detailed breakdown of its reported olfactory descriptors is provided in the table below. The odor strength is considered to be of medium intensity.

| Odor Descriptor | Reference(s) |

| Musty | [1][4] |

| Nutty | [1][3][4][5] |

| Sweet | [6] |

| Earthy | |

| Powdery | |

| Roasted | [5] |

| Almond | [5] |

| Walnut | [5] |

| Cocoa | |

| Corn | |

| Leather |

Table 1: Summary of Reported Olfactory Descriptors for this compound

Quantitative Olfactory Data

A thorough review of scientific literature did not yield specific quantitative data for the odor detection or recognition thresholds of this compound. The FEMA (Flavor and Extract Manufacturers Association) number for this compound is 3391, and its JECFA (Joint FAO/WHO Expert Committee on Food Additives) number is 1506.[7][8]

The determination of odor thresholds is a critical aspect of characterizing the potency of an aroma compound. In the absence of specific data for this compound, the following section details a generalized experimental protocol for how such values would be determined.

Experimental Protocols for Olfactory Analysis

Determination of Odor Thresholds

The following protocol outlines a standard methodology for determining the detection and recognition thresholds of a volatile compound like this compound. This is a generalized procedure based on established sensory analysis techniques.

Objective: To determine the lowest concentration at which the odor of this compound is detectable (detection threshold) and recognizable (recognition threshold).

Materials:

-

This compound (high purity)

-

Odor-free water or air as a solvent/diluent

-

A series of calibrated glass olfactometers or sniffing bottles

-

A panel of trained sensory assessors (typically 8-12 individuals)

-

Controlled environment with odor-free air

Methodology:

-

Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to consistently describe and rate odors. Train them to recognize the specific odor of this compound.

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. The concentration range should span from well above the expected threshold to below the expected threshold. A geometric progression of concentrations is typically used (e.g., powers of 2 or 3).

-

Presentation Method: The "three-alternative forced-choice" (3-AFC) method is a common and robust approach. In each trial, present the panelist with three samples: two blanks (solvent only) and one containing the odorant at a specific concentration.

-

Testing Procedure:

-

Present the samples to the panelists in a randomized and double-blind manner.

-

For each set of three, the panelist must identify the sample that is different from the other two.

-

For the recognition threshold, the panelist must also correctly describe the odor.

-

-

Data Analysis:

-

The individual threshold is typically defined as the concentration at which a panelist achieves a set number of correct identifications (often halfway between chance and certainty).

-

The group threshold is calculated as the geometric mean of the individual thresholds.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.

Objective: To separate the volatile components of a sample containing this compound and identify its retention time and odor character as perceived by a human assessor.

Instrumentation:

-

Gas chromatograph (GC)

-

Mass spectrometer (MS) for chemical identification

-

Olfactory detection port (ODP)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax)

-

Trained sensory assessor

Methodology:

-

Sample Injection: A sample containing this compound is injected into the GC.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split between the MS detector and the ODP.

-

Detection:

-

MS Detector: Provides a mass spectrum for each separated compound, allowing for its chemical identification.

-

Olfactory Detection Port: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and a descriptor for each odor detected.

-

-

Data Correlation: The retention times of the odors detected at the ODP are correlated with the peaks from the MS detector to identify the compounds responsible for the specific aromas.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[1][9] While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

-

Binding: The odorant molecule binds to a specific OR.

-

G-protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (Golf).

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na+ and Ca2+) into the neuron.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Conclusion

This compound possesses a rich and complex olfactory profile, making it a compound of significant interest. While qualitative descriptors of its aroma are well-documented, there is a notable absence of publicly available quantitative data regarding its odor thresholds. The experimental protocols outlined in this guide provide a framework for obtaining this critical information. Furthermore, while the specific olfactory receptors for this compound are yet to be elucidated, the general mechanism of olfactory signal transduction via G-protein coupled receptors provides a basis for understanding its perception. Further research is warranted to quantify the olfactory potency of this compound and to identify its specific molecular targets in the olfactory system, which will be invaluable for its application in the fields of flavor science and drug development.

References

- 1. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0029563) [hmdb.ca]

- 5. This compound [chembk.com]

- 6. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]

- 7. This compound | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

The Pivotal Role of 3-Acetyl-2,5-dimethylfuran in Defining Coffee's Complex Aroma Profile

An In-depth Technical Guide for Researchers and Scientists

The rich and inviting aroma of freshly brewed coffee is a complex symphony of hundreds of volatile organic compounds. Among these, 3-Acetyl-2,5-dimethylfuran emerges as a key contributor, imparting desirable nutty, sweet, and cocoa-like notes that are integral to the quintessential coffee experience. This technical guide delves into the core aspects of this compound, exploring its formation, sensory characteristics, analytical quantification, and the underlying signaling pathways governing its perception. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and sensory science who are engaged in the study of coffee aroma and flavor.

Chemical and Sensory Profile of this compound

This compound, a member of the furan and aryl alkyl ketone chemical classes, is a significant flavor compound. Its characteristic aroma is described as sweet, with distinct cocoa and corn-like nuances[1]. It also contributes musty and nutty notes to the overall sensory profile[1][2]. The sensory perception of this compound is a crucial element in the overall flavor profile of roasted coffee.

Table 1: Chemical and Sensory Properties of this compound

| Property | Description | Reference |

| IUPAC Name | 1-(2,5-dimethylfuran-3-yl)ethan-1-one | |

| Synonyms | 2,5-Dimethyl-3-acetylfuran | [1] |

| Chemical Class | Furan, Aryl alkyl ketone | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Sweet, cocoa, corn, musty, nutty | [1][2] |

| Flavor Profile | Nutty, musty, cocoa, beany, bready | [3] |

Formation During Coffee Roasting: The Maillard Reaction

The genesis of this compound is intrinsically linked to the coffee roasting process, primarily through the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the formation of a plethora of aroma and flavor compounds[4][5][6][7].

The formation pathway for acetylated furan derivatives like this compound involves the interaction of key precursors present in green coffee beans. While the precise, detailed mechanism for this specific compound is a subject of ongoing research, the general pathway can be illustrated.

Quantitative Analysis in Coffee

The concentration of this compound in coffee is influenced by several factors, including the coffee species (Arabica vs. Robusta), the degree of roast, and the brewing method. While specific quantitative data for this compound is not extensively available in the public domain, studies on related furan derivatives provide insights into the expected concentration ranges. For instance, the concentration of 2,5-dimethylfuran has been reported in various coffee products[8].

Table 2: Reported Concentrations of a Related Furan Derivative (2,5-dimethylfuran) in Coffee Products

| Coffee Product | Concentration Range (µg/kg) | Reference |

| Coffee products on the Chinese market | Not Detected - 6569 | [8] |

Note: This table presents data for 2,5-dimethylfuran as a proxy due to the limited availability of specific quantitative data for this compound.

Experimental Protocols for Quantification

The analysis of volatile compounds like this compound in a complex matrix such as coffee requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

HS-SPME-GC-MS Method for Volatile Compound Analysis in Coffee

This protocol provides a general framework for the analysis of furan derivatives in coffee. Optimization of specific parameters may be required for the precise quantification of this compound.

Methodology:

-

Sample Preparation: A known amount of finely ground coffee is weighed into a headspace vial. An internal standard (e.g., a deuterated analog) is added for accurate quantification.

-

Headspace Solid-Phase Microextraction (HS-SPME): The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are desorbed and separated on a capillary column. The separated compounds are subsequently detected and identified by a mass spectrometer.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the pure compound.

Olfactory Signaling Pathway

The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs)[1][3][9]. The binding of an odorant molecule to its specific OR triggers a cascade of intracellular events, ultimately leading to the generation of an electrical signal that is transmitted to the brain for processing.

The general mechanism of olfactory signal transduction is as follows:

-

Odorant Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor.

-

G-protein Activation: This binding event activates a specialized G-protein, Golf[2].

-

Adenylate Cyclase Activation: The activated Golf stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca2+ and Na+) into the neuron[2].

-

Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron, and if the threshold is reached, an action potential is generated and transmitted to the olfactory bulb of the brain.

While this represents the general pathway, the specific olfactory receptors that bind to this compound and elicit the perception of "nutty" and "cocoa" aromas are still an active area of research.

Conclusion

This compound is a vital component of coffee's aromatic complexity, contributing desirable nutty and sweet notes that significantly enhance the consumer's sensory experience. Its formation via the Maillard reaction during roasting underscores the critical role of this process in developing the final flavor profile of coffee. The quantification of this and other key aroma compounds through advanced analytical techniques like HS-SPME-GC-MS provides valuable data for quality control and product development. Furthermore, understanding the fundamental principles of olfactory signaling pathways offers a deeper insight into how these volatile molecules are perceived. Future research focusing on the precise quantification of this compound in different coffee varieties and the identification of its specific olfactory receptors will further illuminate its role in the captivating world of coffee aroma.

References

- 1. pnas.org [pnas.org]

- 2. Sense of smell - Wikipedia [en.wikipedia.org]

- 3. axxam.com [axxam.com]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. ubblab.weebly.com [ubblab.weebly.com]

- 7. Mechanism and Examples of Maillard Reaction-International Journal of Food Science and Agriculture-Hill Publishing Group [hillpublisher.com]

- 8. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]

Methodological & Application

GC-MS Method for the Analysis of 3-Acetyl-2,5-dimethylfuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 3-Acetyl-2,5-dimethylfuran using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a heterocyclic organic compound that can be found as a flavoring agent and is also a subject of interest in various research fields due to its potential biological activities. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by separation and detection on a GC-MS system. This protocol is designed to be a robust and reliable tool for researchers, scientists, and professionals in drug development, offering high sensitivity and selectivity for the target analyte.

Introduction